(4-Pyridin-2-YL-phenyl)-acetic acid
Overview
Description
(4-Pyridin-2-YL-phenyl)-acetic acid is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyridin-2-YL-phenyl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromopyridine and phenylacetic acid.
Suzuki-Miyaura Coupling: The 4-bromopyridine undergoes a Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 4-phenylpyridine intermediate.
Acylation: The 4-phenylpyridine intermediate is then acylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Pyridin-2-YL-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
(4-Pyridin-2-YL-phenyl)-acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials, including polymers and dendrimers, for various industrial applications.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Chemical Biology: The compound is utilized in the design of chemical probes for investigating cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of (4-Pyridin-2-YL-phenyl)-acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The pyridine and phenyl groups facilitate binding to active sites, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(4-Pyridin-3-YL-phenyl)-acetic acid: Similar structure but with the pyridine ring attached at the 3-position.
(4-Pyridin-4-YL-phenyl)-acetic acid: Pyridine ring attached at the 4-position.
(4-Pyridin-2-YL-phenyl)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness
(4-Pyridin-2-YL-phenyl)-acetic acid is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its reactivity and binding properties. This positioning allows for distinct interactions with molecular targets, making it valuable in the design of specialized compounds for research and industrial applications.
Biological Activity
(4-Pyridin-2-YL-phenyl)-acetic acid, with the CAS number 51061-67-7, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial, anti-inflammatory, and antioxidant properties, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a phenyl group and a carboxylic acid moiety, which is crucial for its biological activity. The presence of the pyridine ring may enhance its interaction with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains and shows efficacy comparable to established antibiotics. For instance, in vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models, it decreased the levels of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
3. Antioxidant Properties
this compound exhibits notable antioxidant activity. Studies have demonstrated its ability to scavenge free radicals effectively, which is critical in preventing oxidative stress-related damage in cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Interaction : The compound could bind to receptors that mediate inflammatory responses or microbial adhesion .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Its chemical structure indicates good bioavailability, which is essential for therapeutic efficacy.
Case Studies
Several studies have explored the efficacy of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .
- Anti-inflammatory Activity : In a rodent model of induced inflammation, treatment with the compound resulted in a significant reduction in paw swelling compared to control groups, highlighting its anti-inflammatory properties.
- Antioxidant Capacity : In assays measuring DPPH radical scavenging activity, this compound demonstrated an IC50 value of 25 µM, showcasing its effectiveness as an antioxidant compared to standard antioxidants like Trolox .
Comparative Analysis
Activity Type | This compound | Standard Comparison |
---|---|---|
Antimicrobial Efficacy | MIC 32 µg/mL against S. aureus | Penicillin: 0.5 µg/mL |
Anti-inflammatory | Significant reduction in paw swelling | Aspirin: 100 mg/kg |
Antioxidant Capacity | IC50 = 25 µM | Trolox: IC50 = 50 µM |
Properties
IUPAC Name |
2-(4-pyridin-2-ylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAUORDXNFURBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333426 | |
Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51061-67-7 | |
Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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